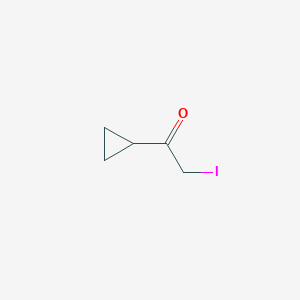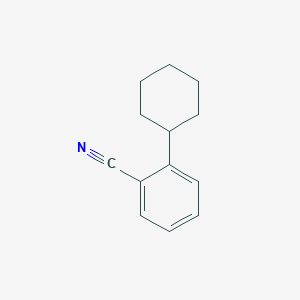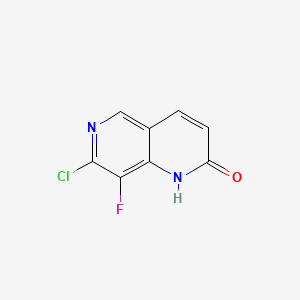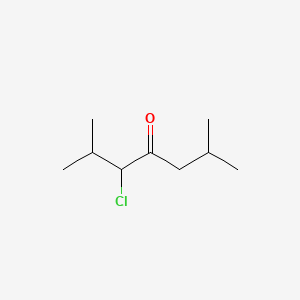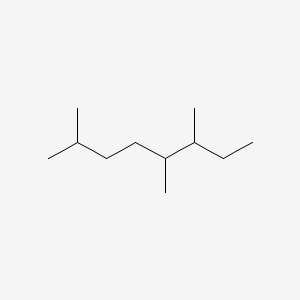
2,5,6-Trimethyloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trimethyloctane is an organic compound with the molecular formula C11H24 It is a branched alkane, characterized by the presence of three methyl groups attached to the octane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethyloctane typically involves the alkylation of octane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of octane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Catalytic Hydrogenation: Starting from unsaturated precursors, catalytic hydrogenation can be used to add hydrogen atoms and form the desired alkane structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specifics of these methods are often proprietary and tailored to the needs of the producing company.
化学反応の分析
Types of Reactions: 2,5,6-Trimethyloctane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing hydrogen atoms.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
2,5,6-Trimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,5,6-Trimethyloctane is primarily related to its hydrophobic properties. It can interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and permeability. The molecular targets and pathways involved are still under investigation, but its interactions with lipid bilayers are of particular interest.
類似化合物との比較
- 2,2,6-Trimethyloctane
- 2,4,6-Trimethyloctane
- 3-Ethyl-2,4,5-Trimethylhexane
Comparison: 2,5,6-Trimethyloctane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivities, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
62016-14-2 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC名 |
2,5,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)11(5)8-7-9(2)3/h9-11H,6-8H2,1-5H3 |
InChIキー |
VHBZECSWMWWTMQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
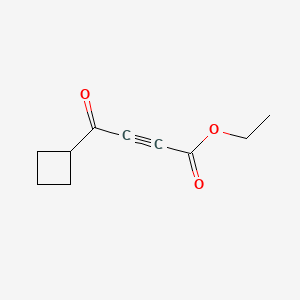
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)

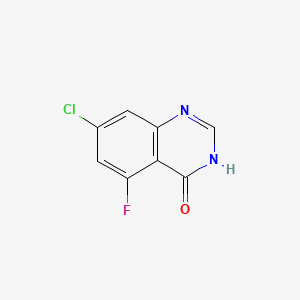


![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
